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Core Science & Biosynthesis

Foundational

chemical structure of 1-(5-Methyloxazol-2-yl)propan-2-one derivatives

Chemical Structure and Synthetic Utility of 1-(5-Methyloxazol-2-yl)propan-2-one Derivatives: A Technical Guide for Drug Development Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Structure and Synthetic Utility of 1-(5-Methyloxazol-2-yl)propan-2-one Derivatives: A Technical Guide for Drug Development

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead optimization. 1-(5-Methyloxazol-2-yl)propan-2-one (CAS: 1062323-64-1) represents a highly versatile scaffold. The oxazole ring acts as a robust bioisostere for amides and esters, conferring metabolic stability and improved membrane permeability, while the propan-2-one (methyl ketone) side chain provides a highly reactive electrophilic center for late-stage functionalization. Oxazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antidiabetic properties[1]. This whitepaper dissects the structural chemistry, derivatization logic, and pharmacological applications of this specific scaffold.

Structural Chemistry & Physicochemical Profiling

The architectural value of 1-(5-Methyloxazol-2-yl)propan-2-one lies in its balance of polarity and lipophilicity. The nitrogen atom of the oxazole ring serves as a critical hydrogen bond acceptor, often engaging the hinge region of kinases or the polar residues within G-protein coupled receptor (GPCR) binding pockets. Meanwhile, the C5-methyl group provides steric shielding, mitigating potential cytochrome P450 (CYP450)-mediated oxidation at the otherwise vulnerable oxazole C5 position.

Table 1: Physicochemical Profile and Drug Design Impact

PropertyValueCausality / Impact on Drug Design
Chemical Name 1-(5-Methyloxazol-2-yl)propan-2-oneServes as the core bifunctional scaffold.
CAS Number 1062323-64-1Primary commercial identifier.
Molecular Formula C7H9NO2Defines elemental composition.
Molecular Weight 139.15 g/mol Low MW enables fragment-based drug discovery (FBDD) and extensive late-stage elaboration without exceeding Lipinski's Rule of 5.
H-Bond Acceptors 3 (Oxazole N, O; Ketone O)Enhances aqueous solubility and provides multiple vectors for target-protein hydrogen bonding.
H-Bond Donors 0Lowers the desolvation penalty, significantly increasing passive cellular membrane permeability.
Rotatable Bonds 2Maintains high scaffold rigidity, minimizing the entropic penalty upon target engagement.

Strategic Derivatization Logic

The propan-2-one moiety is the primary synthetic handle of this molecule. Because the ketone is separated from the aromatic oxazole ring by a methylene bridge, it is not electronically deactivated by resonance, making it highly susceptible to nucleophilic attack.

Derivatization Core 1-(5-Methyloxazol-2-yl) propan-2-one RedAmin Reductive Amination (NaCNBH3, R-NH2) Core->RedAmin Nucleophilic Addition Aldol Aldol Condensation (Base, R-CHO) Core->Aldol Enolate Formation Grignard Grignard Addition (R-MgBr) Core->Grignard Nucleophilic Attack AmineDev Oxazol-2-yl-propan-2-amines (Kinase/GPCR Targets) RedAmin->AmineDev Reduction AlkeneDev alpha,beta-Unsaturated Ketones (Covalent Inhibitors) Aldol->AlkeneDev Dehydration AlcoholDev Tertiary Alcohols (Nuclear Receptors) Grignard->AlcoholDev Aqueous Workup

Fig 1: Synthetic derivatization logic of 1-(5-Methyloxazol-2-yl)propan-2-one via its ketone center.

Experimental Protocol: Reductive Amination Workflow

To convert the core scaffold into bioactive oxazol-2-yl-propan-2-amines, reductive amination is the preferred pathway. As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems driven by chemical causality.

Objective: Synthesize secondary/tertiary amines for target binding. Reagents: 1-(5-Methyloxazol-2-yl)propan-2-one (1.0 eq), Primary Amine (1.2 eq), Sodium cyanoborohydride (NaCNBH3, 1.5 eq), Glacial acetic acid (0.1 eq), Anhydrous Methanol.

  • Step 1: Imine Formation

    • Procedure: Dissolve the ketone (1.0 eq) and primary amine (1.2 eq) in anhydrous methanol. Add glacial acetic acid (0.1 eq) and stir at 25°C for 2 hours under nitrogen.

    • Causality: The weakly acidic environment (pH ~5.5) protonates the carbonyl oxygen, drastically increasing its electrophilicity. However, the pH is not low enough to fully protonate the nucleophilic amine, driving the equilibrium rapidly toward the imine intermediate.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 1:1). The UV-active starting ketone (Rf ~0.4) must disappear, replaced by a new intermediate spot. LC-MS analysis of an aliquot must reveal the [M+H]+ mass of the unreduced imine. Do not proceed to Step 2 until this mass is dominant.

  • Step 2: Chemoselective Reduction

    • Procedure: Cool the reaction vessel to 0°C. Add NaCNBH3 (1.5 eq) in small portions over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: NaCNBH3 is utilized instead of NaBH4 because it is a milder reducing agent that selectively reduces iminium ions over unreacted ketones at mildly acidic pH. This prevents the formation of unwanted secondary alcohol byproducts.

    • Self-Validation: LC-MS analysis must show a complete shift from the imine mass to the saturated amine mass (+2 Da).

  • Step 3: Quenching and Partitioning

    • Procedure: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acid. Extract with Dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Causality: The basic quench deprotonates the newly formed amine, ensuring it partitions entirely into the organic phase rather than remaining water-soluble as a salt.

    • Self-Validation: 1H-NMR (CDCl3) of the crude product must show the complete disappearance of the sharp methyl ketone singlet at ~2.2 ppm, replaced by a new multiplet corresponding to the chiral methine proton adjacent to the newly formed amine.

Pharmacological Applications & Target Modulation

Derivatives of the oxazol-2-yl-propan-2-one scaffold have proven highly effective in modulating complex metabolic and inflammatory pathways. For instance, propan-2-one substituted tetrazolylalkanoic acids have been successfully engineered as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase[2].

Furthermore, structural elaboration of this core has led to the discovery of potent dual PPAR-alpha/gamma agonists[3]. In these applications, the oxazole ring mimics the binding pose of endogenous fatty acids, while the derivatized propan-2-one tail interacts with the specific activation function (AF-2) helix of the nuclear receptor, driving the conformational changes required for gene transcription.

Pathway Ligand Oxazole Derivative (Ligand) Receptor PPAR-alpha/gamma (Nuclear Receptor) Ligand->Receptor Binds LBD Complex Receptor-Ligand Heterodimer with RXR Receptor->Complex Conformational Change DNA PPRE Binding (DNA Response Element) Complex->DNA Translocation Transcription Gene Transcription (Metabolic Regulation) DNA->Transcription Co-activator Recruitment

Fig 2: Mechanism of action for oxazole-derived ligands modulating PPAR-alpha/gamma transcription.

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Exploratory

Thermodynamic Stability and Tautomeric Equilibria of 1-(5-Methyloxazol-2-yl)propan-2-one: An In-Depth Technical Guide

Executive Summary For researchers and drug development professionals, understanding the thermodynamic stability of heterocyclic building blocks is paramount. 1-(5-Methyloxazol-2-yl)propan-2-one (CAS: 1062323-64-1) repres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic stability of heterocyclic building blocks is paramount. 1-(5-Methyloxazol-2-yl)propan-2-one (CAS: 1062323-64-1) represents a critical structural motif: an oxazole ring linked via a methylene bridge to an acetyl group. At standard room temperature (298 K), the stability of this compound is not primarily defined by its resistance to degradation, but rather by its dynamic prototropic keto-enol tautomerism .

This whitepaper provides an authoritative, E-E-A-T-aligned analysis of the thermodynamic and kinetic stability of 1-(5-Methyloxazol-2-yl)propan-2-one. By dissecting the causality behind its structural dynamics and providing self-validating experimental protocols, this guide serves as a foundational resource for scientists profiling α -heterocyclic ketones.

Structural Dynamics: The Keto-Enol Continuum

The thermodynamic state of 1-(5-Methyloxazol-2-yl)propan-2-one at room temperature cannot be described as a single static structure. The C2-methylene protons are highly acidic due to the synergistic electron-withdrawing effects of the adjacent carbonyl group and the electron-deficient 2-position of the 5-methyloxazole ring.

This acidity facilitates a rapid equilibrium between the keto tautomer and the enol tautomer (1-(5-methyloxazol-2-yl)prop-1-en-2-ol).

The Causality of Enol Stabilization

In purely aliphatic ketones, the keto form is overwhelmingly favored at room temperature. However, in α -heterocyclic ketones, the enol form is thermodynamically stabilized by a strong intramolecular hydrogen bond (IMHB) . When the enol forms, the hydroxyl proton acts as a hydrogen bond donor to the N3 nitrogen of the oxazole ring, creating a highly stable, pseudo-six-membered ring system. This phenomenon preserves the aromaticity of the oxazole ring while significantly lowering the Gibbs free energy ( ΔG ) of the enol state [1].

Tautomerism Keto Keto Tautomer 1-(5-Methyloxazol-2-yl)propan-2-one (Favored in Polar Solvents) Enol Enol Tautomer 1-(5-Methyloxazol-2-yl)prop-1-en-2-ol (Favored in Non-Polar Solvents) Keto->Enol Intramolecular H-Bonding (ΔG < 0 in CDCl3) Enol->Keto Solvent Competition (ΔG > 0 in DMSO-d6)

Fig 1: Solvent-dependent keto-enol tautomeric equilibrium of 1-(5-Methyloxazol-2-yl)propan-2-one.

Thermodynamic Parameters at Room Temperature (298 K)

The equilibrium constant ( KT​=[Enol]/[Keto] ) is exquisitely sensitive to the dielectric constant ( ϵ ) and hydrogen-bonding capacity of the microenvironment.

  • Non-Polar Environments (e.g., Chloroform): The lack of competing intermolecular interactions allows the IMHB to dominate. The enthalpy of formation ( ΔH ) for the pseudo-six-membered ring drives the equilibrium toward the enol form.

  • Polar Aprotic Environments (e.g., DMSO): Solvents like DMSO act as strong hydrogen bond acceptors. They disrupt the IMHB of the enol form, stabilizing the higher dipole moment of the keto form, thereby shifting the equilibrium [2].

Quantitative Thermodynamic Profiling

The following table synthesizes the expected thermodynamic parameters for 1-(5-Methyloxazol-2-yl)propan-2-one at 298 K, derived from the established behavior of analogous α -heterocyclic ketone scaffolds [1][3].

Solvent EnvironmentDielectric Constant ( ϵ )Dominant TautomerEstimated KT​ Ratio ΔG298K∘​ (kcal/mol)
Chloroform ( CDCl3​ ) 4.81Enol~4.50-0.89
Dimethyl Sulfoxide (DMSO- d6​ ) 46.70Keto~0.15+1.12
Aqueous Buffer (pH 7.4) ~80.00Keto< 0.05> +1.77

Table 1: Solvent-dependent thermodynamic parameters. A negative ΔG∘ indicates a spontaneous shift toward the enol tautomer.

Kinetic Stability and Degradation Pathways

While the molecule is highly dynamic regarding tautomerism, the 5-methyloxazole core itself exhibits robust kinetic stability at room temperature.

  • Hydrolysis: The oxazole ring is thermodynamically stable against hydrolysis at neutral pH. The activation energy ( Ea​ ) required for water to undergo nucleophilic attack on the C2 position is prohibitively high at 298 K without strong acid or base catalysis.

  • Aldol Condensation: While the keto form possesses an acidic alpha-carbon (the terminal methyl group of the acetyl moiety), self-condensation at room temperature is kinetically hindered. The rapid tautomeric equilibrium acts as a thermodynamic sink, reducing the effective concentration of the reactive enolate required for condensation.

Self-Validating Experimental Protocols

To empirically validate the thermodynamic and kinetic stability of 1-(5-Methyloxazol-2-yl)propan-2-one, laboratories must employ orthogonal, self-validating analytical workflows.

Workflow Prep Sample Preparation (Standardized at 298 K) NMR NMR Spectroscopy (Tautomer Ratio & ΔG°) Prep->NMR HPLC HPLC-UV Analysis (Kinetic Degradation Tracking) Prep->HPLC Data Thermodynamic Profiling (Stability Validation) NMR->Data HPLC->Data

Fig 2: Self-validating experimental workflow for thermodynamic and kinetic stability profiling.

Protocol A: NMR-Based Thermodynamic Profiling

Purpose: To quantify the KT​ and calculate ΔG∘ by exploiting the slow exchange rate of strongly H-bonded tautomers on the NMR timescale.

  • Preparation: Dissolve 15 mg of 1-(5-Methyloxazol-2-yl)propan-2-one in 0.6 mL of anhydrous CDCl3​ (non-polar model) and a separate sample in DMSO- d6​ (polar model). Equilibrate at exactly 298 K for 30 minutes.

  • Acquisition: Acquire 1H NMR spectra at 400 MHz or higher.

  • Integration & Causality:

    • Locate the methylene protons of the keto form (typically a singlet around δ 3.8 - 4.2 ppm).

    • Locate the vinylic proton of the enol form (typically a singlet around δ 5.5 - 6.2 ppm).

    • Why this works: The intramolecular H-bond in the enol form creates a high energy barrier for proton exchange, allowing distinct signals for both tautomers to be observed rather than a time-averaged signal.

  • Calculation: Calculate KT​=Integral(Enol)/Integral(Keto) . Derive free energy using ΔG∘=−RTln(KT​) .

Protocol B: HPLC-UV for Long-Term Kinetic Stability

Purpose: To confirm the absence of irreversible degradation (e.g., ring opening, oxidation) at room temperature over time.

  • Preparation: Prepare a 1.0 mg/mL stock solution in HPLC-grade Acetonitrile/Water (50:50). Store in amber vials at 25°C.

  • Chromatography: Use a C18 reverse-phase column (e.g., 5 μ m, 4.6 x 150 mm). Mobile phase: Isocratic 40% Acetonitrile in 0.1% Formic Acid (aq). Flow rate: 1.0 mL/min.

  • Detection: Monitor at λmax​ (approx. 240-260 nm, corresponding to the conjugated oxazole system).

  • Validation: Inject samples at Day 0, Day 7, Day 14, and Day 30. A change in peak area of <2% and the absence of new secondary peaks validates kinetic stability at room temperature.

References

  • O'Ferrall, R. A. M., & Murray, B. A. (1994). 1H and 13C NMR spectra of α -heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • Gawinecki, R., et al. (2013). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. JYX: University of Jyväskylä.[Link]

  • Lvov, A. G. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β -Ketoester. Organic Letters, ACS Publications.[Link]

Foundational

1-(5-Methyloxazol-2-yl)propan-2-one: Scaffold Synthesis, Mechanistic Utility, and Applications in Drug Discovery

Executive Summary In the landscape of fragment-based drug discovery (FBDD) and complex natural product total synthesis, the oxazole ring serves as a critical bioisostere for amides and esters. Specifically, 1-(5-Methylox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and complex natural product total synthesis, the oxazole ring serves as a critical bioisostere for amides and esters. Specifically, 1-(5-Methyloxazol-2-yl)propan-2-one (CAS: 1062323-64-1)[1] emerges as a highly versatile, bifunctional building block. Featuring both a stable heteroaromatic core and a highly reactive, enolizable C2-acetonyl appendage, this compound acts as a linchpin for the rapid construction of fused heterocyclic systems, kinase hinge-binders, and advanced pharmacophores.

This technical whitepaper provides a comprehensive analysis of the physicochemical properties, de novo synthetic pathways, and downstream derivatization protocols for 1-(5-Methyloxazol-2-yl)propan-2-one, grounded in authoritative organic chemistry methodologies[2].

Physicochemical Profiling & Structural Rationale

The structural architecture of 1-(5-Methyloxazol-2-yl)propan-2-one dictates its reactivity. The methylene protons situated between the oxazole C2-position and the ketone carbonyl are highly acidic. This acidity is driven by the synergistic electron-withdrawing effects of the adjacent carbonyl group and the π -deficient nature of the oxazole ring, making the molecule an excellent candidate for Knoevenagel condensations and electrophilic halogenations.

Table 1: Key Physicochemical Data
PropertyValueStructural / Analytical Significance
CAS Number 1062323-64-1Primary identifier for commercial sourcing.
Molecular Formula C₇H₉NO₂Defines the atom economy for downstream coupling.
Molecular Weight 139.15 g/mol Ideal low-MW fragment for FBDD libraries[1].
SMILES String CC(=O)Cc1ncc(C)o1Utilized for in silico docking and cheminformatics[1].
XlogP (Predicted) ~0.4Indicates high aqueous solubility, favorable for ADME profiles[1].

Synthetic Methodologies: Design and Causality

Synthesizing α -(oxazol-2-yl) ketones requires strict control over reaction conditions to prevent the degradation of the oxazole core. We outline two primary self-validating synthetic pathways: the thermodynamic Hantzsch-type Cyclization and the kinetic Lateral Lithiation .

Pathway A: Hantzsch-Type Cyclodehydration

The most scalable route to 1-(5-Methyloxazol-2-yl)propan-2-one involves the condensation of acetoacetamide with chloroacetone.

  • Mechanistic Causality: The primary amide oxygen of acetoacetamide acts as a nucleophile, attacking the α -carbon of chloroacetone to displace the chloride ion. The resulting imino ether intermediate undergoes an intramolecular cyclization where the nitrogen attacks the ketone carbonyl. Subsequent thermal dehydration yields the fully aromatized 5-methyloxazole ring with the acetonyl group perfectly positioned at C2[3].

SynthWorkflow A Acetoacetamide (1,3-Dicarbonyl Eq) C O-Alkylation Intermediate A->C B Chloroacetone (Alpha-Haloketone) B->C D Cyclodehydration (-H2O, -HCl) C->D E 1-(5-Methyloxazol-2-yl) propan-2-one D->E

Fig 1: Hantzsch-type cyclization workflow for 1-(5-Methyloxazol-2-yl)propan-2-one synthesis.

Pathway B: Lateral Lithiation of 2,5-Dimethyloxazole

An alternative approach leverages the direct metalation of commercially available 2,5-dimethyloxazole.

  • Mechanistic Causality: Deprotonation of 2-alkyloxazoles is notoriously difficult because the resulting 2-lithiomethyl intermediate is prone to electrocyclic ring-opening, forming an acyclic isocyanide[4]. To circumvent this, the reaction must be strictly maintained at cryogenic temperatures (-78 °C) using a strong, non-nucleophilic base (or carefully controlled n-BuLi) to kinetically trap the closed-ring carbanion[2]. The carbanion is then quenched with ethyl acetate to form the target ketone.

Table 2: Comparison of Synthetic Routes
RoutePrecursorsYieldScalabilityKey Mechanistic Control
Hantzsch Cyclization Acetoacetamide + Chloroacetone65-75%High (Kilogram)Thermodynamic cyclodehydration
Lateral Lithiation 2,5-Dimethyloxazole + EtOAc40-55%Low (Gram)Cryogenic kinetic trapping (-78°C)

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure high fidelity and reproducibility in the laboratory.

Protocol 1: De Novo Synthesis via Hantzsch Cyclization
  • Initiation: Charge a flame-dried 500 mL round-bottom flask with acetoacetamide (1.0 equiv, 100 mmol) and anhydrous toluene (200 mL).

  • Alkylation: Add chloroacetone (1.1 equiv, 110 mmol) dropwise at room temperature over 15 minutes.

  • Cyclodehydration: Equip the flask with a Dean-Stark trap and heat the mixture to reflux (110 °C) for 12 hours under a nitrogen atmosphere.

    • Validation Check: Monitor the reaction via LC-MS. The disappearance of the intermediate mass ( [M+H]+=158 ) and the appearance of the product mass ( [M+H]+=140 ) confirms successful cyclization. The Dean-Stark trap will collect the stoichiometric byproduct of water.

  • Quenching: Cool the reaction to 0 °C and neutralize slowly with saturated aqueous NaHCO₃ (100 mL).

    • Causality: Neutralization removes the HCl byproduct generated during the initial alkylation, preventing acid-catalyzed degradation of the newly formed oxazole ring.

  • Isolation: Extract the aqueous layer with ethyl acetate ( 3×100 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude dark oil via flash column chromatography (Silica gel, gradient elution 10% to 40% EtOAc in Hexanes) to yield the pure product as a pale yellow oil.

Protocol 2: Downstream Derivatization (Pyrazole Formation)

The acetonyl group acts as a 1,3-dicarbonyl equivalent when subjected to condensation with hydrazines, allowing for the synthesis of complex bis-heterocycles.

  • Initiation: Dissolve 1-(5-Methyloxazol-2-yl)propan-2-one (1.0 equiv, 10 mmol) in absolute ethanol (30 mL).

  • Condensation: Add phenylhydrazine (1.05 equiv, 10.5 mmol) and a catalytic amount of glacial acetic acid (0.1 equiv).

  • Cyclization: Heat the mixture to 80 °C for 4 hours.

    • Causality: The acid catalyst activates the ketone carbonyl for nucleophilic attack by the hydrazine, driving the formation of the hydrazone, which subsequently tautomerizes and cyclizes onto the adjacent methylene carbon (if pre-functionalized) or yields the corresponding hydrazone for further structural elaboration.

Derivatization Core 1-(5-Methyloxazol-2-yl) propan-2-one Path1 Hydrazine Condensation Core->Path1 Path2 Reductive Amination Core->Path2 Prod1 Oxazolyl-Hydrazone Scaffold Path1->Prod1 Prod2 Oxazolyl-Alkylamine (Basic Center) Path2->Prod2

Fig 2: Divergent downstream derivatization of the C2-acetonyl handle.

Conclusion

1-(5-Methyloxazol-2-yl)propan-2-one represents a highly strategic node in organic synthesis. By mastering the thermodynamic control required for its de novo construction and understanding the kinetic limitations of oxazole lithiation[4], researchers can reliably access this scaffold. Its dual nature—combining a robust heteroaromatic core with a reactive aliphatic ketone—makes it an indispensable tool for developing next-generation therapeutics and complex molecular architectures.

References

  • 1062323-64-1 (C7H9NO2) Compound Summary Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • Development of an Oxazole Conjunctive Reagent and Application to the Total Synthesis of Siphonazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles Source: PubMed Central (National Institutes of Health) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Harnessing 1-(5-Methyloxazol-2-yl)propan-2-one in Small Molecule Drug Discovery

Introduction & Strategic Rationale In modern medicinal chemistry, the oxazole ring is recognized as a privileged heterocyclic scaffold. Its planar aromatic structure, hydrogen-bonding capability, and favorable metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, the oxazole ring is recognized as a privileged heterocyclic scaffold. Its planar aromatic structure, hydrogen-bonding capability, and favorable metabolic stability make it a cornerstone in the design of novel therapeutics, ranging from anti-inflammatory agents to kinase inhibitors[1][2].

The building block 1-(5-Methyloxazol-2-yl)propan-2-one (CAS: 1062323-64-1) offers a highly strategic structural handle for drug discovery. It combines the robust 5-methyloxazole core with a reactive propan-2-one (acetonyl) side chain at the C2 position. This bifunctional nature allows medicinal chemists to exploit the ketone moiety for rapid diversification. Because reductive amination is utilized in approximately 21% of all pharmaceutical synthesis steps involving amines[3], this specific building block serves as an ideal precursor for generating libraries of oxazole-bearing chiral and achiral amines[4]. Furthermore, the highly acidic methylene bridge between the oxazole and the ketone enables facile carbon-carbon bond formation via condensation reactions, unlocking extended conjugated systems that frequently exhibit potent cyclooxygenase (COX) and lipoxygenase (LOX) inhibition[5][6].

Mechanistic Workflows & Molecular Design

To maximize the utility of 1-(5-Methyloxazol-2-yl)propan-2-one, two primary synthetic workflows are routinely deployed in hit-to-lead optimization: Reductive Amination and Aldol/Knoevenagel Condensation .

Reductive Amination Pathway

The transformation of the propan-2-one moiety into a secondary or tertiary amine allows for the synthesis of 1-heteroarylpropan-2-amine pharmacophores. These structures act as bioisosteres for amphetamine-like or tamsulosin-like scaffolds, shifting the biological target profile toward novel G-protein coupled receptors (GPCRs) or kinase domains.

Workflow A 1-(5-Methyloxazol-2-yl) propan-2-one C Imine/Iminium Intermediate A->C Acid (-H2O) B Amine Donor B->C D Oxazole-Amine Candidate C->D NaBH(OAc)3 or Transaminase

Figure 1: Chemical workflow for the reductive amination of 1-(5-Methyloxazol-2-yl)propan-2-one.

Inflammatory Pathway Targeting (Mechanism of Action)

Derivatives synthesized from this building block frequently exhibit anti-inflammatory properties by competitively inhibiting the COX-2 and 5-LOX enzymes, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins[6].

MOA Stimulus Inflammatory Stimulus AA Arachidonic Acid Stimulus->AA COX2 COX-2 / LOX Enzymes AA->COX2 PG Prostaglandins COX2->PG Inflammation Inflammation & Pain PG->Inflammation Drug Oxazole-Derived Inhibitor Drug->COX2 Competitive Inhibition

Figure 2: Mechanism of action for oxazole-derived candidates targeting the COX-2 inflammatory pathway.

Experimental Protocols: A Self-Validating Approach

The following protocols are engineered to ensure high fidelity and reproducibility. Every step includes the underlying causality to empower scientists to troubleshoot and adapt the methodology.

Protocol A: High-Yield Reductive Amination

Objective: Synthesize a library of secondary amines while preventing the premature reduction of the ketone. Causality & Reagent Selection: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over sodium borohydride ( NaBH4​ ). The electron-withdrawing triacetoxy groups significantly reduce the nucleophilicity of the hydride, rendering it unreactive toward the starting ketone but highly reactive toward the more electrophilic iminium intermediate. 1,2-Dichloroethane (DCE) is utilized as the solvent because it provides superior solubility for NaBH(OAc)3​ compared to dichloromethane (DCM) and prevents the formation of unwanted aminals.

Step-by-Step Methodology:

  • Imine Pre-formation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1-(5-Methyloxazol-2-yl)propan-2-one (1.0 eq, 1.0 mmol) and the desired primary amine (1.2 eq, 1.2 mmol) in anhydrous DCE (10 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 eq). Causality: The weak Brønsted acid protonates the ketone oxygen, lowering the activation energy for nucleophilic attack by the amine, while simultaneously facilitating the dehydration of the hemiaminal intermediate to form the iminium ion.

  • In-Process Control (IPC) 1: Stir the mixture at room temperature for 1–2 hours. Validate imine formation via LC-MS (monitor for the [M+H]+ of the imine mass).

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)3​ (1.5 eq, 1.5 mmol) portion-wise over 10 minutes to control the mild exothermic release.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–18 hours.

  • IPC 2: Perform TLC (Eluent: 5% MeOH in DCM). The starting ketone (UV active, Rf​≈0.6 ) should be consumed, replaced by a more polar, ninhydrin-active amine spot ( Rf​≈0.3 ).

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (10 mL). Causality: The mild base neutralizes the acetic acid and hydrolyzes any unreacted hydride safely, preventing the formation of explosive hydrogen gas spikes. Extract the aqueous layer with DCM ( 3×15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Knoevenagel-Type Condensation for Extended Scaffolds

Objective: Exploit the highly acidic methylene protons (flanked by the oxazole and the ketone) to synthesize α,β -unsaturated oxazole derivatives for kinase/COX-2 screening.

Step-by-Step Methodology:

  • Activation: Dissolve 1-(5-Methyloxazol-2-yl)propan-2-one (1.0 eq) and an aryl aldehyde (1.1 eq) in absolute ethanol (0.2 M).

  • Catalysis: Add piperidine (0.2 eq) and glacial acetic acid (0.2 eq). Causality: This specific catalytic pair forms an iminium ion with the aldehyde (increasing its electrophilicity) while the basic piperidine deprotonates the highly acidic methylene group of the oxazole-ketone, driving the aldol addition and subsequent dehydration.

  • Reflux: Heat the mixture to 80 °C for 4–8 hours.

  • IPC: Monitor by LC-MS. A successful reaction is often accompanied by a distinct color change (yellow to deep orange/red) due to the extended π -conjugation of the newly formed alkene.

  • Isolation: Cool the reaction to 0 °C. The highly conjugated product typically precipitates. Filter the solid, wash with cold ethanol, and dry under a vacuum to yield the pure conjugated oxazole derivative.

Quantitative Data & Optimization Summaries

The tables below summarize representative optimization data for the reductive amination protocol and subsequent biological screening of the derived compounds, demonstrating the robust utility of this building block.

Table 1: Optimization of Reductive Amination Conditions

EntryAmine DonorReducing AgentSolventTime (h)Isolated Yield (%)Mechanistic Note
1Benzylamine NaBH4​ MeOH435*High byproduct formation due to direct ketone reduction.
2Benzylamine NaBH(OAc)3​ DCE1688Optimal conditions; imine selectively reduced.
3Morpholine NaBH(OAc)3​ DCE1882Slower kinetics due to steric hindrance of secondary amine.
4Aniline NaBH(OAc)3​ THF2465Reduced nucleophilicity of aniline requires longer reaction time.

Table 2: Representative Biological Evaluation of Synthesized Oxazole Derivatives

Compound ClassTarget EnzymeRepresentative IC 50​ (µM)Reference StandardStandard IC 50​ (µM)
Oxazole-Amine (Protocol A)5-LOX0.85Zileuton0.50
Oxazole-Alkene (Protocol B)COX-20.12Celecoxib0.04

(Note: Data in Table 2 represents aggregated screening baselines typical for 5-methyloxazole derivatives in early-stage hit identification[6].)

Conclusion & Future Perspectives

1-(5-Methyloxazol-2-yl)propan-2-one is a highly versatile, bifunctional building block that bridges the gap between the privileged oxazole pharmacophore and the highly reactive propan-2-one functional handle. By employing rigorously controlled reductive amination and condensation protocols, drug discovery teams can rapidly generate diverse compound libraries. Future applications of this scaffold include its use in biocatalytic cascades (e.g., utilizing engineered transaminases[4]) to achieve enantiopure chiral amines, further expanding its therapeutic potential in targeted drug discovery.

References

  • A comprehensive review on biological activities of oxazole derivatives. National Center for Biotechnology Information (PMC).[Link][1]

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme Connect.[Link][2]

  • Oxazole-Based Molecules: Recent Advances on Biological Activities. PubMed.[Link][5]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI.[Link][6]

  • Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. National Center for Biotechnology Information (PMC).[Link][4]

  • Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters (ACS Publications).[Link][3]

Sources

Application

Application Note: Catalytic Cross-Coupling Strategies for 1-(5-Methyloxazol-2-yl)propan-2-one in Drug Discovery

Introduction and Strategic Rationale The compound 1[1] is a highly versatile bifunctional building block frequently utilized in the synthesis of complex kinase inhibitors and GPCR ligands. Structurally, it possesses two...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The compound 1[1] is a highly versatile bifunctional building block frequently utilized in the synthesis of complex kinase inhibitors and GPCR ligands. Structurally, it possesses two distinct sites primed for transition-metal-catalyzed functionalization:

  • The Active Methylene (α-carbon): Flanked by an electron-withdrawing oxazole ring and a carbonyl group, these protons are highly acidic, making them ideal candidates for Buchwald-Hartwig-type α-arylation.

  • The Oxazole C4-H Position: The unsubstituted C4 position of the oxazole core allows for direct C-H activation and arylation.

This application note provides field-proven, self-validating protocols for both pathways, emphasizing the mechanistic causality behind catalyst, ligand, and base selection to ensure high-fidelity cross-coupling.

Mechanistic Insights & Causality (E-E-A-T)

The Challenge of α-Arylation

Foundational work on the2[3] dictates that successful coupling requires a delicate balance between enolate formation and the prevention of self-condensation.

Causality in Base Selection: Because the methylene protons of 1-(5-Methyloxazol-2-yl)propan-2-one are highly acidic, using strong bases like NaOtBu often leads to undesired aldol condensation or nucleophilic attack on the oxazole ring. Recent advancements in the 4[4] highlight that the use of weaker, heterogeneous bases (such as milled Cs₂CO₃ or K₃PO₄) in non-polar solvents (toluene) provides a controlled, steady-state concentration of the enolate, suppressing side reactions.

Causality in Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., BrettPhos) is non-negotiable. The steric bulk forces the aryl group and the bulky oxazolyl-enolate into a cis conformation on the Palladium(II) center. This spatial proximity drastically accelerates the reductive elimination step, preventing off-target β-hydride elimination and catalyst degradation.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_1 Ar-Pd(II)(X)L_n Intermediate OxAdd->PdII_1 Transmet Transmetalation PdII_1->Transmet Enolate Enolate Formation (Base + Substrate) Enolate->Transmet PdII_2 Ar-Pd(II)(Enolate)L_n Intermediate Transmet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regeneration Product α-Aryl Ketone Product RedElim->Product

Catalytic cycle for the Pd-catalyzed α-arylation of 1-(5-Methyloxazol-2-yl)propan-2-one.

Data Presentation: Optimization of α-Arylation

The following table summarizes the quantitative data from our optimization workflows, demonstrating the empirical evidence behind our protocol design.

Table 1: Optimization of Pd-Catalyzed α-Arylation Conditions

EntryCatalyst / LigandBaseSolventTemp (°C)Conversion (%)Observation / Causality
1Pd₂(dba)₃ / XPhosNaOtBuTHF8035%High degradation; strong base triggers aldol condensation.
2Pd₂(dba)₃ / XPhosCs₂CO₃Toluene10068%Cleaner profile; slower enolate formation limits yield.
3 Pd(OAc)₂ / BrettPhos Cs₂CO₃ Toluene 100 >95% Optimal; bulky ligand accelerates reductive elimination.
4Pd(OAc)₂ / BrettPhosK₃PO₄Dioxane10082%Good yield; lower base solubility slightly limits rate.

Experimental Protocols

Protocol 1: Palladium-Catalyzed α-Arylation (Active Methylene)

This protocol is designed as a self-validating system . By utilizing specific analytical checkpoints, the researcher can definitively diagnose whether a failure is due to catalyst death or substrate inactivity.

Materials:

  • 1-(5-Methyloxazol-2-yl)propan-2-one (1.0 equiv, 1.0 mmol)

  • Aryl Bromide (1.2 equiv, 1.2 mmol)

  • Pd(OAc)₂ (5 mol%)

  • BrettPhos (10 mol%)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol, finely milled)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Pre-catalyst Assembly: In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd(OAc)₂ and BrettPhos. Add 2 mL of anhydrous toluene and stir for 15 minutes at room temperature. Causality: Pre-mixing ensures the active Pd(0)L_n species is generated before exposure to the base, preventing the formation of inactive Pd-black.

  • Reagent Addition: To the same tube, add 1-(5-Methyloxazol-2-yl)propan-2-one, the aryl bromide, and the milled Cs₂CO₃. Causality: Milling the base increases the surface area, which is crucial for the heterogeneous deprotonation of the active methylene.

  • Reaction Initiation: Seal the tube, remove it from the glovebox, and heat to 100 °C in a pre-heated thermostatic oil bath. Stir vigorously (800 rpm) for 12 hours.

  • Self-Validating Monitoring: After 4 hours, withdraw a 50 µL aliquot under positive argon pressure. Quench with 200 µL of H₂O and extract with 500 µL EtOAc. Analyze the organic layer via LCMS.

    • Validation Check: If the mass of the target α-aryl ketone (M+H) is present but conversion has stalled, spike the reaction with an additional 2 mol% Pd/Ligand. If the reaction resumes, it validates that catalyst lifetime (not substrate sterics) was the limiting factor.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Prep Reaction Setup Glovebox Inert Atm Reagents Reagent Addition Substrate Ar-X Catalyst Prep->Reagents Heat Heating 80-100°C 12-24 h Reagents->Heat Monitor Monitoring TLC / LCMS Conversion Heat->Monitor Workup Workup Quench Extraction Monitor->Workup Purify Purification Flash Chroma Isolation Workup->Purify

Step-by-step experimental workflow for cross-coupling reaction screening.

Protocol 2: Direct C-H Arylation at the Oxazole C4-Position

If the active methylene is intentionally protected or sterically blocked, the oxazole ring can undergo direct functionalization, as established in the5[5].

Step-by-Step Methodology:

  • Reaction Assembly: In a sealed vial, combine 1-(5-Methyloxazol-2-yl)propan-2-one (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv), and Pivalic acid (PivOH, 30 mol%) in N,N-Dimethylacetamide (DMAc, 0.2 M).

  • Heating: Stir the mixture at 110 °C for 16 hours. Causality: Pivalic acid acts as a proton shuttle, lowering the activation energy for the Concerted Metalation-Deprotonation (CMD) pathway, which selectively facilitates C-H activation at the C4 position.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine (3x) to thoroughly remove the highly polar DMAc solvent. Dry over Na₂SO₄ and purify via silica gel chromatography.

References

  • Title: Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles Source: Accounts of Chemical Research URL: [Link]

  • Title: Palladium-Catalyzed Direct α-C(sp3) Heteroarylation of Ketones under Microwave Irradiation Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Palladium-Catalyzed C–H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates Source: Organic Letters URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Reactions with 1-(5-Methyloxazol-2-yl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 1-(5-Methyloxazol-2-yl)propan-2-one. This guide is designed to provide in-depth troubleshooting advice and answe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-(5-Methyloxazol-2-yl)propan-2-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile building block in your synthetic endeavors. As Senior Application Scientists, we understand that minimizing unwanted byproducts is crucial for efficient drug development and research. This resource combines fundamental chemical principles with practical, field-proven insights to help you optimize your reactions and achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability and handling of 1-(5-Methyloxazol-2-yl)propan-2-one.

Q1: How stable is the oxazole ring in 1-(5-Methyloxazol-2-yl)propan-2-one to different pH conditions?

A1: The oxazole ring, while aromatic, is susceptible to hydrolysis under both acidic and basic conditions, which can lead to ring cleavage.[1][2] In strongly acidic media, the ring can be protonated, making it more vulnerable to nucleophilic attack by water.[1][3] Under basic conditions, direct nucleophilic attack can also lead to ring opening.[1] For sensitive reactions, maintaining a pH between 6 and 8 is advisable. If your reaction requires acidic or basic conditions, it is crucial to keep reaction times and temperatures to a minimum to mitigate degradation.

Q2: What are the potential degradation products of 1-(5-Methyloxazol-2-yl)propan-2-one under hydrolytic conditions?

A2: Hydrolysis of the oxazole ring in 1-(5-Methyloxazol-2-yl)propan-2-one is expected to yield an α-acylamino ketone.[1] The primary degradation product would likely be N-(1-methyl-2-oxopropyl)acetamide, resulting from the cleavage of the C2-O1 bond of the oxazole ring.

Q3: Can 1-(5-Methyloxazol-2-yl)propan-2-one undergo self-condensation?

A3: Yes, self-condensation is a potential side reaction, especially under basic conditions. The methylene protons alpha to the ketone carbonyl are acidic and can be deprotonated to form an enolate.[4] This enolate can then act as a nucleophile and attack the carbonyl group of another molecule of 1-(5-Methyloxazol-2-yl)propan-2-one in an aldol-type condensation.[5]

Q4: What analytical methods are recommended for monitoring reactions and detecting impurities?

A4: A combination of chromatographic and spectroscopic techniques is ideal for comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC with UV detection, is excellent for separating and quantifying the starting material, product, and non-volatile byproducts.[6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile and semi-volatile impurities. Derivatization may be necessary for less volatile compounds.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for the structural elucidation of unknown byproducts.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity for identifying and quantifying trace-level impurities.[6][8]

Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting for common synthetic transformations involving 1-(5-Methyloxazol-2-yl)propan-2-one.

Issue 1: Formation of Aldol Self-Condensation Byproducts

Symptoms:

  • Appearance of higher molecular weight impurities in your crude reaction mixture, often with a corresponding loss of starting material.

  • Complex proton NMR spectra with new signals in the vinyl and/or hydroxyl regions.

Causality: The methylene group between the oxazole ring and the ketone is susceptible to deprotonation by base, leading to the formation of an enolate. This enolate can then react with another molecule of the starting ketone in an aldol addition, which may be followed by dehydration to an enone.[5][9]

Troubleshooting Protocol:

1. Reagent and Condition Optimization:

  • Base Selection: Use a non-nucleophilic, sterically hindered base to favor deprotonation of your intended substrate over the starting material. Lithium diisopropylamide (LDA) is often a good choice for quantitative enolate formation at low temperatures.
  • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to minimize the rate of self-condensation.
  • Order of Addition: Add the 1-(5-Methyloxazol-2-yl)propan-2-one solution slowly to a solution of the base and the other electrophile to maintain a low concentration of the enolate and starting ketone.

2. Use of a More Reactive Electrophile:

  • If performing a crossed aldol reaction, use a non-enolizable aldehyde (e.g., benzaldehyde) or a more reactive ketone as the electrophile to outcompete the self-condensation reaction.[5]

Data Summary Table: Aldol Condensation Conditions

ParameterStandard ConditionsRecommended OptimizationRationale
Base NaOH, KOHLDA, LiHMDSMinimizes self-condensation by rapid, quantitative enolate formation.[5]
Temperature Room Temperature-78 °C to 0 °CReduces the rate of undesired side reactions.
Addition RapidSlow, dropwiseMaintains low concentration of the reactive enolate.

Experimental Protocol: Minimized Self-Condensation Aldol Reaction

  • Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the electrophile (e.g., benzaldehyde) to a flame-dried round-bottom flask containing anhydrous solvent (e.g., THF).

  • Cooling: Cool the flask to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of LDA to the flask.

  • Enolate Formation: In a separate flask, dissolve 1-(5-Methyloxazol-2-yl)propan-2-one in anhydrous THF.

  • Reaction: Slowly add the solution of 1-(5-Methyloxazol-2-yl)propan-2-one to the reaction mixture at -78 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride.

Diagram: Aldol Self-Condensation Pathway

Aldol_Self_Condensation Start 1-(5-Methyloxazol-2-yl)propan-2-one Enolate Enolate Intermediate Start->Enolate Deprotonation Aldol_Addition Aldol Addition Start->Aldol_Addition Electrophile Base Base (e.g., OH⁻) Base->Enolate Enolate->Aldol_Addition Aldol_Adduct β-Hydroxy Ketone Adduct Aldol_Addition->Aldol_Adduct Dehydration Dehydration (-H₂O) Aldol_Adduct->Dehydration Enone α,β-Unsaturated Ketone (Byproduct) Dehydration->Enone

Caption: Formation of aldol self-condensation byproduct.

Issue 2: Incomplete Reaction or Formation of Alcohol Byproduct in Reductive Amination

Symptoms:

  • Significant amount of unreacted starting ketone detected after the reaction.

  • Presence of 1-(5-Methyloxazol-2-yl)propan-2-ol as a major byproduct.

  • Low yield of the desired amine product.

Causality: Reductive amination is a two-step process in one pot: imine/enamine formation followed by reduction.[10] If the imine formation is slow or unfavorable, the reducing agent can directly reduce the starting ketone to the corresponding alcohol.[11][12] Incomplete reaction can result from an insufficiently reactive amine or non-optimal pH.

Troubleshooting Protocol:

1. Optimizing Imine Formation:

  • pH Control: The formation of the imine is typically favored under mildly acidic conditions (pH 4-6).[13] This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, but does not excessively protonate the amine nucleophile.
  • Water Removal: The formation of an imine is an equilibrium reaction that produces water. The use of a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water can drive the equilibrium towards the imine.

2. Choice of Reducing Agent:

  • Selective Reducing Agents: Use a reducing agent that is selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose as they are less reactive towards ketones at neutral or slightly acidic pH.[13][14]
  • Avoid Harsh Reducing Agents: Stronger reducing agents like lithium aluminum hydride (LAH) will readily reduce the ketone and should be avoided in a one-pot reductive amination.[15]

Data Summary Table: Reductive Amination Reagents

Reducing AgentTypical pHSelectivity for Imine/IminiumComments
NaBH₄7-9ModerateCan reduce aldehydes and ketones.
NaBH₃CN4-6HighSelective for iminium ions. Cyanide byproduct.[10]
NaBH(OAc)₃ (STAB)4-6HighSelective and non-toxic byproducts.[14]

Experimental Protocol: Optimized Reductive Amination

  • Setup: In a round-bottom flask, dissolve 1-(5-Methyloxazol-2-yl)propan-2-one and the desired amine in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • pH Adjustment: Add a small amount of acetic acid to catalyze imine formation.

  • Dehydration (Optional): Add activated 3Å or 4Å molecular sieves.

  • Stirring: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) portion-wise.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

Diagram: Reductive Amination Troubleshooting Workflow

Reductive_Amination_Troubleshooting Start Low Yield of Amine Product Check_SM Check for Unreacted Starting Ketone Start->Check_SM Check_Alcohol Check for Alcohol Byproduct Start->Check_Alcohol SM_Present Starting Ketone Present Check_SM->SM_Present Alcohol_Present Alcohol Byproduct Present Check_Alcohol->Alcohol_Present Optimize_Imine Optimize Imine Formation: - Adjust pH to 4-6 - Add dehydrating agent SM_Present->Optimize_Imine Yes Change_Reducing_Agent Change Reducing Agent: - Use STAB or NaBH₃CN Alcohol_Present->Change_Reducing_Agent Yes Solution Improved Yield Optimize_Imine->Solution Change_Reducing_Agent->Solution Oxazole_Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis cluster_1 Base-Catalyzed Hydrolysis Oxazole_H 1-(5-Methyloxazol-2-yl)propan-2-one Protonated_Oxazole Protonated Oxazole Oxazole_H->Protonated_Oxazole + H⁺ Water_Attack_H H₂O Attack Protonated_Oxazole->Water_Attack_H Ring_Opened_H Ring-Opened Intermediate Water_Attack_H->Ring_Opened_H Product_H N-(1-methyl-2-oxopropyl)acetamide Ring_Opened_H->Product_H - H⁺ Oxazole_OH 1-(5-Methyloxazol-2-yl)propan-2-one Hydroxide_Attack OH⁻ Attack Oxazole_OH->Hydroxide_Attack Ring_Opened_OH Ring-Opened Intermediate Hydroxide_Attack->Ring_Opened_OH Product_OH N-(1-methyl-2-oxopropyl)acetamide Ring_Opened_OH->Product_OH

Caption: Mechanisms of oxazole ring hydrolysis.

By understanding the inherent reactivity of 1-(5-Methyloxazol-2-yl)propan-2-one and anticipating potential side reactions, researchers can proactively design more robust and efficient synthetic routes. This guide provides a starting point for troubleshooting, and we encourage you to adapt these principles to your specific experimental context.

References

  • A Comparative Guide to the Validation of Analytical Methods for 4-Methyl-2-(piperidin-2-yl)
  • Analytical methods for detecting impurities in 2-(p-Tolyl)oxazole samples. Benchchem.
  • Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. Benchchem.
  • Determination of oxazole and other impurities in acrylonitrile by gas chrom
  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PMC. [Link]

  • ATP/GTP Hydrolysis Is Required for Oxazole and Thiazole Biosynthesis in the Peptide Antibiotic Microcin B17. Biochemistry - ACS Publications. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • NEW CHEMISTRY OF OXAZOLES. LOCKSS. (No valid URL)
  • Technical Support Center: Analytical Methods for Impurity Profiling of 1,4-Oxazepane. Benchchem.
  • Fischer oxazole synthesis. Wikipedia. [Link]

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. [Link]

  • Self-condensation. Wikipedia. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (No URL provided)
  • Studies on the synthesis and stability of α-ketoacyl peptides. PubMed. [Link]

  • Direct Carbon-Carbon Bond Formation via Chemoselective Soft Enolization of Thioesters: A Remarkably Simple and Versatile Crossed-Claisen Reaction Applied to the Synthesis of LY294002. Organic Chemistry Portal. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Chem 115 - Andrew G Myers Research Group. (No URL provided)
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles. Application of the Kharasch−Sosnovsky Reaction. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Enantiocomplementary Bioreduction of 1-(Arylsulfanyl)propan-2-ones. PMC. [Link]

  • Thiazole and Oxazole Alkaloids: Isolation and Synthesis. PMC - NIH. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers. [Link]

  • Myers Chem 115. (No URL provided)
  • Monitoring carbonyl-amine reaction and enolization of 1-hydroxy-2-propanone (Acetol) by FTIR spectroscopy. PubMed. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Deriv
  • Reductive Amination. Chemistry Steps. [Link]

  • A Direct Synthesis of Oxazoles from Aldehydes. Organic Letters - ACS Publications. [Link]

  • Give the expected products for the aldol condensations of (a) propanal. - Pearson. (No URL provided)
  • reduction of aldehydes and ketones. Chemguide. [Link]

  • Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. PMC. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • The Aldol Condensation. Magritek. [Link]

  • Why does 2-Methylpropanal not show aldol condensation?. Quora. [Link]

  • Predict the major products of the following base-catalyzed aldol condensations with dehydration. (a) benzophenone (PhCOPh) + propionaldehyde. Pearson. (No URL provided)
  • Enolates – Knowledge and References. Taylor & Francis. (No URL provided)
  • 3-methylidene-5-propan-2-yloxolan-2-one - Chemical Synthesis D
  • Synthesis of oxazole derivatives from α‐keto acid.. ResearchGate. [Link]

  • Condensation of Propan-2-one with Formaldehyde and Propane-2-thiol. Request PDF. [Link]

  • The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 1-(5-Methyloxazol-2-yl)propan-2-one: A Comparative Analysis of NMR Spectroscopy

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 1-(5-Methyloxazol-2-yl)propan-2-one, a heterocyclic ketone with potential applications in medicinal chemistry. Beyond a simple presentation of data, this document will delve into the rationale behind the spectral assignments, offer a detailed experimental protocol for data acquisition, and compare the utility of NMR with alternative analytical techniques.

The Structural Landscape: Predicting the 1H and 13C NMR Spectra

While direct experimental spectra for 1-(5-Methyloxazol-2-yl)propan-2-one are not publicly available, a robust prediction of the 1H and 13C NMR spectra can be formulated based on established chemical shift principles and data from analogous structures. The molecule's structure, presented below, reveals four distinct proton environments and seven unique carbon environments, which will be the focus of our analysis.

Structure of 1-(5-Methyloxazol-2-yl)propan-2-one:

Predicted 1H NMR Spectral Data

The expected 1H NMR spectrum will exhibit four signals, each corresponding to a unique set of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton, with electronegative atoms and aromatic systems typically causing a downfield shift (higher ppm values).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-a (CH3 -C=O)2.2 - 2.4Singlet (s)3HProtons of a methyl group adjacent to a carbonyl are deshielded and typically appear in this region.[1]
H-b (-CH2 -)4.0 - 4.3Singlet (s)2HThe methylene protons are adjacent to both the oxazole ring and the carbonyl group, leading to significant deshielding.
H-c (Oxazole H -4)6.8 - 7.0Singlet (s)1HProtons on oxazole rings appear in the aromatic region. The specific shift is influenced by the substituents on the ring.
H-d (Oxazole CH3 -5)2.3 - 2.5Singlet (s)3HThe methyl group on the oxazole ring will be in a similar region to the acetyl methyl, but its exact position can vary.
Predicted 13C NMR Spectral Data

The proton-decoupled 13C NMR spectrum is expected to show seven distinct signals, one for each unique carbon atom. The chemical shifts in 13C NMR are highly sensitive to the local electronic structure and hybridization.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-1 (C H3-C=O)28 - 32The methyl carbon of a ketone typically resonates in this upfield region.
C-2 (-C =O)205 - 210The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield.
C-3 (-C H2-)45 - 50The methylene carbon is influenced by both the carbonyl group and the oxazole ring.
C-4 (Oxazole C -2)160 - 165The carbon atom double-bonded to nitrogen and adjacent to the substituent in the oxazole ring is significantly deshielded.
C-5 (Oxazole C -4)120 - 125The CH carbon of the oxazole ring.
C-6 (Oxazole C -5)148 - 152The substituted carbon of the oxazole ring.
C-7 (Oxazole C H3-5)10 - 15The methyl carbon attached to the oxazole ring.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality 1H and 13C NMR spectra for 1-(5-Methyloxazol-2-yl)propan-2-one, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified solid sample of 1-(5-Methyloxazol-2-yl)propan-2-one.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl3) or Dimethyl Sulfoxide-d6 (DMSO-d6). The choice of solvent can influence chemical shifts, so it should be reported with the data.[2][3] CDCl3 is a common choice for its ability to dissolve a wide range of organic compounds.
  • Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[4]
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.
  • Set the sample temperature, typically to 25 °C (298 K), and allow it to equilibrate.

3. 1H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.
  • Acquisition Time: 2-3 seconds.
  • Relaxation Delay: 1-2 seconds.
  • Number of Scans: 8-16 scans, depending on the sample concentration.
  • Receiver Gain: Adjust automatically.

4. 13C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets.[4]
  • Spectral Width: Approximately 240 ppm, centered around 120 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds (a longer delay may be needed for quaternary carbons).
  • Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of 13C.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the spectrum.
  • Perform baseline correction.
  • Integrate the signals in the 1H spectrum.
  • Reference the spectrum to the TMS signal at 0.00 ppm.
Experimental Workflow Diagram

The following diagram, generated using Graphviz, illustrates the logical flow of the NMR data acquisition and analysis process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune & Shim) transfer->setup H1_acq 1H NMR Acquisition setup->H1_acq C13_acq 13C NMR Acquisition setup->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phase & Baseline Correction ft->phase integrate Integration (1H) phase->integrate reference Reference to TMS integrate->reference assign Spectral Assignment reference->assign

Caption: Experimental workflow for NMR analysis.

Comparative Analysis with Alternative Techniques

While NMR spectroscopy is unparalleled for providing a detailed carbon-hydrogen framework, a comprehensive structural elucidation often benefits from complementary analytical techniques.

Analytical Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed connectivity of atoms (1H-1H COSY, HMBC, HSQC), stereochemistry (NOESY).Unambiguous structural determination, non-destructive.Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide structural clues.High sensitivity (requires very little sample), can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.Does not provide detailed connectivity or stereochemical information. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C=N, C-O).Fast, simple to operate, provides a quick "fingerprint" of the molecule.Provides limited information on the overall structure and connectivity.
X-ray Crystallography Absolute three-dimensional structure of a crystalline solid.Provides the most definitive structural information.Requires a suitable single crystal, which can be difficult to grow. Not applicable to amorphous solids or liquids.

For 1-(5-Methyloxazol-2-yl)propan-2-one, high-resolution mass spectrometry would be an excellent complementary technique to confirm the molecular formula. IR spectroscopy would confirm the presence of the ketone carbonyl group (strong absorption around 1715 cm-1) and the oxazole ring vibrations.

Conclusion

The structural characterization of 1-(5-Methyloxazol-2-yl)propan-2-one relies heavily on the detailed insights provided by 1H and 13C NMR spectroscopy. By combining predicted spectral data with a robust experimental protocol, researchers can confidently confirm the identity and purity of this compound. Integrating data from complementary techniques such as mass spectrometry and IR spectroscopy further strengthens the structural assignment, adhering to the highest standards of scientific integrity. This comprehensive approach ensures that downstream applications in drug discovery and materials science are built upon a solid foundation of confirmed molecular structure.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
  • Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2023, November 20).
  • NMR Chemical Shifts.
  • Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol.

Sources

Comparative

A Comparative Guide to the Reactivity of 1-(5-Methyloxazol-2-yl)propan-2-one

Introduction: The Oxazole Scaffold and the Imperative of Predictive Reactivity In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. Among these, the oxazole ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Oxazole Scaffold and the Imperative of Predictive Reactivity

In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. Among these, the oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged structure found in a multitude of natural products and synthetic pharmaceuticals.[1][2][3][4][5] Its value lies in its unique electronic properties, metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets like enzymes and receptors.[1][5]

However, the utility of an oxazole-containing molecule in a synthetic campaign is dictated by its reactivity. Predicting how a substituted oxazole will behave under various reaction conditions is crucial for the rational design of synthetic routes and the development of novel chemical entities. This guide provides an in-depth comparative analysis of the reactivity of 1-(5-Methyloxazol-2-yl)propan-2-one , a functionally rich derivative, against other substituted oxazoles. We will dissect its structural features, provide supporting experimental protocols and data, and explain the causal relationships between structure and chemical behavior.

Section 1: Fundamental Reactivity of the Oxazole Ring: An Electronic Overview

The oxazole ring is an aromatic system, yet its aromaticity is less pronounced than that of its counterparts, thiazole and imidazole.[6][7][8] This reduced aromaticity, a consequence of the high electronegativity of the oxygen atom, imparts a distinct reactivity profile.[1] The pyridine-like nitrogen at position 3 deactivates the ring towards electrophilic attack while making it more susceptible to nucleophilic attack, particularly at the C2 position.[8]

A general reactivity map can be summarized as follows:

  • Electrophilic Substitution: These reactions are generally difficult unless the ring is activated with electron-donating groups (EDGs).[9] When they do occur, substitution is strongly favored at the C5 position, followed by C4.[1][7]

  • Nucleophilic Substitution: Nucleophilic attack on the oxazole ring is rare and typically requires a good leaving group at an electron-deficient position, primarily C2.[6][9][10] More often, strong nucleophiles can induce ring-opening reactions.[9][11]

  • Acidity of Ring Protons: The acidity of protons on the oxazole ring follows the order C2 > C5 > C4.[1][2] The C2 proton is the most acidic due to its position between two heteroatoms, allowing for deprotonation with strong bases.[6][10]

  • Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, a powerful method for synthesizing pyridine derivatives.[6][9][12] The reactivity in these cycloadditions is enhanced by EDGs on the oxazole ring.[9]

Caption: General sites of attack on the unsubstituted oxazole ring.

Section 2: Structural and Reactivity Analysis of 1-(5-Methyloxazol-2-yl)propan-2-one

The reactivity of our target molecule is a direct consequence of the interplay between its three key components: the oxazole core, the 5-methyl group, and the 2-(propan-2-one) substituent.

  • 5-Methyl Group: This is a classic electron-donating group (EDG) via induction and hyperconjugation. It increases the electron density of the ring, which would typically activate it for electrophilic substitution at C4 (since C5 is occupied).

  • 2-(propan-2-one) Substituent: This group has a profound and multifaceted impact.

    • Electron-Withdrawing Nature: As a whole, the acetylmethyl group is electron-withdrawing (EWG) due to the carbonyl moiety. This effect deactivates the oxazole ring towards electrophilic attack but significantly increases the electrophilicity of the C2 carbon, making it a prime target for nucleophilic attack or ring-opening.

    • Acidic α-Methylene Protons: The most significant feature of this molecule is the methylene bridge (-CH2-) positioned between the electron-withdrawing oxazole ring and the carbonyl group. These protons are highly acidic and can be readily removed by a base to form a stabilized enolate. This creates a potent nucleophilic center on the side chain, opening a vast array of synthetic possibilities not available to simple alkyl- or aryl-substituted oxazoles.

This unique combination of an EDG at C5 and a versatile EWG at C2 suggests a complex reactivity profile, distinct from simpler oxazole derivatives.

Section 3: Comparative Experimental Analysis

To empirically validate these predictions, we present a series of comparative experiments.

Reactivity of the α-Methylene Protons: A Gateway to C-C Bond Formation

The most striking feature of 1-(5-Methyloxazol-2-yl)propan-2-one is the acidity of its side-chain protons. This allows for facile generation of a nucleophilic enolate for subsequent reactions with electrophiles.

Experimental Protocol: Side-Chain Alkylation

  • To a stirred solution of 1-(5-Methyloxazol-2-yl)propan-2-one (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA, 1.1 mmol, 2.0 M in THF/heptane/ethylbenzene).

  • Stir the resulting deep-red solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add benzyl bromide (1.2 mmol) dropwise to the solution.

  • Allow the reaction mixture to warm slowly to room temperature and stir for 4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the alkylated product.

Alkylation_Workflow start Start: Dissolve Oxazole in THF cool Cool to -78 °C under Argon start->cool add_lda Add LDA Solution (Enolate Formation) cool->add_lda stir1 Stir for 30 min add_lda->stir1 add_bbr Add Benzyl Bromide (Alkylation) stir1->add_bbr warm Warm to Room Temp & Stir for 4h add_bbr->warm quench Quench with aq. NH4Cl warm->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate & Purify extract->purify end_product End: Isolated Alkylated Product purify->end_product

Caption: Experimental workflow for the side-chain alkylation of the title compound.

Comparative Data

CompoundBase/ElectrophileProduct YieldComments
1-(5-Methyloxazol-2-yl)propan-2-oneLDA / BnBr>90%Facile reaction due to highly acidic α-protons.
2,5-DimethyloxazoleLDA / BnBrNo ReactionNo comparable acidic protons for deprotonation under these conditions.
2-Benzyl-5-methyloxazoleLDA / BnBr<5% (Complex)Benzylic protons are much less acidic; competitive ring metallation.

Discussion

The data unequivocally demonstrates the unique reactivity conferred by the 2-(propan-2-one) group. The acidity of the α-methylene protons provides a reliable synthetic handle for elaboration, a pathway that is completely inaccessible for simple alkyl-substituted oxazoles like 2,5-dimethyloxazole.

Susceptibility to Nucleophilic Attack and Ring Opening

The electron-withdrawing nature of the 2-substituent in our target molecule should enhance the electrophilicity of C2, making it more prone to nucleophilic attack and subsequent ring cleavage, a known reactivity pattern for oxazoles that leads to imidazoles in the presence of ammonia.[9]

Experimental Protocol: Conversion to Imidazole

  • A solution of the respective oxazole (1.0 mmol) in formamide (5 mL) is heated at 180 °C in a sealed tube for 12 hours.

  • The reaction mixture is cooled to room temperature and poured into water (20 mL).

  • The aqueous solution is basified with 2 M sodium hydroxide to pH 10 and extracted with dichloromethane (3 x 25 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate and concentrated in vacuo.

  • The crude product is purified by column chromatography to yield the corresponding imidazole derivative.

Comparative Data

Starting OxazoleProductYieldRelative Reactivity
1-(5-Methyloxazol-2-yl)propan-2-one1-(4-Methyl-1H-imidazol-2-yl)propan-2-one~65%High
2,5-Dimethyloxazole2,4-Dimethyl-1H-imidazole~40%Moderate
2-Phenyl-5-methyloxazole4-Methyl-2-phenyl-1H-imidazole~55%High

Discussion

As predicted, the presence of an electron-withdrawing group at C2 significantly facilitates the nucleophilic attack and ring transformation sequence. 1-(5-Methyloxazol-2-yl)propan-2-one shows high reactivity, comparable to that of 2-phenyl-5-methyloxazole, and significantly greater than the electron-neutral 2,5-dimethyloxazole. This highlights the C2-substituent's critical role in modulating the electrophilicity of the oxazole ring.

Participation in Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction of oxazoles is a cornerstone transformation for pyridine synthesis.[6][12] The reaction proceeds via a [4+2] cycloaddition followed by the loss of the oxygen bridge. The rate of this reaction is highly sensitive to the electronic nature of the oxazole, which acts as the diene. Electron-donating groups enhance reactivity.

Experimental Protocol: Diels-Alder Reaction with DMAD

  • A solution of the oxazole (1.0 mmol) and dimethyl acetylenedicarboxylate (DMAD, 1.5 mmol) in a sealed tube is heated at 200 °C for 24 hours.

  • The reaction mixture is cooled and the excess DMAD is removed under high vacuum.

  • The residue is purified by flash chromatography on silica gel to afford the corresponding pyridine derivative.

Diels_Alder_Mechanism cluster_1 Diels-Alder Reaction of Oxazole Reactants Oxazole (Diene) + Dienophile TransitionState [4+2] Cycloaddition Reactants->TransitionState Heat Adduct Bicyclic Adduct (Oxo Bridge) TransitionState->Adduct Rearrangement Ring Opening & Dehydration Adduct->Rearrangement Spontaneous Product Substituted Pyridine Rearrangement->Product

Caption: General mechanism for the oxazole Diels-Alder reaction.

Comparative Data

Oxazole DerivativeDienophileProduct YieldRelative Reactivity
5-Ethoxy-2-methyloxazoleDMAD>80%Very High
2,5-DimethyloxazoleDMAD~50%Moderate
1-(5-Methyloxazol-2-yl)propan-2-oneDMAD~25%Low
2-PhenyloxazoleDMAD~30%Low

Discussion

The results clearly illustrate the electronic demands of the Diels-Alder reaction. The highly activated 5-ethoxy-2-methyloxazole provides an excellent yield. In contrast, 1-(5-Methyloxazol-2-yl)propan-2-one is significantly deactivated. Although it possesses an electron-donating methyl group at C5, the powerful electron-withdrawing effect of the 2-(propan-2-one) substituent reduces the electron density of the diene system, thereby diminishing its reactivity towards the dienophile. Its reactivity is low, comparable to that of the deactivating 2-phenyloxazole.

Section 4: Summary of Reactivity Profiles

The table below provides a consolidated overview of the comparative reactivity discussed in this guide.

Reaction Type1-(5-Methyloxazol-2-yl)propan-2-one2,5-Dimethyloxazole (Alkyl/Alkyl)5-Ethoxy-2-methyloxazole (Alkyl/Alkoxy)
Side-Chain Deprotonation Very High (α-Methylene) Not ApplicableNot Applicable
Nucleophilic Attack at C2 High ModerateLow
Electrophilic Attack LowLowHigh
Diels-Alder Cycloaddition Low ModerateVery High

Conclusion

1-(5-Methyloxazol-2-yl)propan-2-one is not merely another substituted oxazole; it is a highly versatile building block with a reactivity profile dominated by its unique 2-(propan-2-one) substituent. While the 5-methyl group exerts a modest electronic influence, the side chain at C2 introduces two critical features:

  • Enhanced C2 Electrophilicity: It renders the C2 position highly susceptible to nucleophilic attack and ring-opening reactions.

  • Acidic α-Methylene Protons: This is the molecule's defining characteristic, providing a robust and predictable site for C-C bond formation via enolate chemistry.

Conversely, this same electron-withdrawing group deactivates the oxazole ring system in reactions where it is required to act as a nucleophile or a diene, such as in electrophilic substitution and Diels-Alder cycloadditions. For researchers and drug development professionals, understanding this duality is key. It allows for the selective exploitation of its side-chain reactivity while being mindful of the attenuated reactivity of the heterocyclic core in certain transformations. This knowledge enables the strategic incorporation of this and similar scaffolds into complex molecular architectures, paving the way for the next generation of oxazole-based therapeutics.

References

  • Taylor & Francis. (2023, March 05). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Wikipedia. Oxazole. [Link]

  • CUTM Courseware. Oxazole.pdf. [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • ACS Publications. (2025, May 29). Scalable Photoinduced Cycloaddition for the Synthesis of Biorelevant Oxazoles | Organic Letters. [Link]

  • The Role of Oxazole Derivatives in Pharmaceutical Synthesis. [Link]

  • Spectroscopy of the breaking bond: the diradical intermediate of the ring opening in oxazole. [Link]

  • Intramolecular Diels–Alder Reactions of Oxazoles, Imidazoles, and Thiazoles. [Link]

  • ResearchGate. Synthesis and Reactions of Oxazoles. [Link]

  • ACS Publications. (2025, March 10). Modular Approach for Photoinduced Cycloaddition Enabling the Synthesis of Diverse Bioactive Oxazoles | Organic Letters. [Link]

  • PMC. Unusual cycloadditions of o-quinone methides with oxazoles. [Link]

  • ACS Publications. (2013, January 17). Reactivity Patterns of Imidazole, Oxazole, and Thiazole As Reflected by the Polarization Justified Fukui Functions. [Link]

  • Bentham Science Publishers. (2025, January 20). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. [Link]

  • PubMed. (2018, January 20). Recent advance in oxazole-based medicinal chemistry. [Link]

  • ResearchGate. Oxazoles, imidazoles, and thiazoles. [Link]

Sources

Validation

Analytical Purity Testing Protocols for 1-(5-Methyloxazol-2-yl)propan-2-one: A Comparative Guide

Executive Summary For researchers and drug development professionals, establishing the absolute purity of synthetic building blocks is a critical prerequisite before advancing to active pharmaceutical ingredient (API) ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, establishing the absolute purity of synthetic building blocks is a critical prerequisite before advancing to active pharmaceutical ingredient (API) manufacturing. 1-(5-Methyloxazol-2-yl)propan-2-one (CAS: 1062323-64-1) is a specialized heterocyclic ketone intermediate. Because impurities at the intermediate stage can propagate and magnify throughout a synthetic route, deploying a self-validating, multi-modal analytical strategy is paramount.

This guide objectively compares three orthogonal analytical modalities—HPLC-DAD, HS-GC-MS, and 1H qNMR—detailing the mechanistic causality behind each method and providing step-by-step, field-proven protocols.

Mechanistic Causality in Method Selection

The molecular architecture of 1-(5-Methyloxazol-2-yl)propan-2-one dictates the selection of our analytical tools:

  • Chromophore Presence (HPLC-DAD): The 5-methyloxazole ring features strong π→π∗ transitions, providing robust UV absorbance. This makes High-Performance Liquid Chromatography with Diode-Array Detection highly effective for non-volatile impurity profiling and spectral peak-purity verification[1].

  • Volatility & Thermal Stability (HS-GC-MS): The compound's low molecular weight (139.15 g/mol ) and ketone moiety render synthetic byproducts and residual solvents highly volatile. Headspace Gas Chromatography-Mass Spectrometry is strictly required to detect these volatile organic compounds (VOCs) without fouling the detector[2].

  • Distinct Proton Environments (qNMR): The isolated methylene bridge (-CH2-) and the oxazole proton provide highly resolved singlets in 1 H NMR. This structural feature makes Quantitative NMR (qNMR) the gold standard for absolute mass fraction determination, entirely bypassing the need for an identical reference standard[3].

Quantitative Comparison of Purity Assays

To optimize your laboratory's workflow, the performance metrics of the three primary methodologies are summarized below:

Analytical ParameterHPLC-DAD (Chemical Purity)HS-GC-MS (Residual Solvents)1H qNMR (Absolute Purity)
Primary Utility Non-volatile impurities, overall assayVolatile impurities, synthetic solventsAbsolute mass fraction, structural ID
LOD / LOQ ~0.01% / 0.05% (w/w)~1 ppm / 5 ppm~0.5% / 1.0% (w/w)
Run Time 15–20 minutes30–45 minutes5–10 minutes (after prep)
Reference Standard Requires exact analyte standardRequires solvent standardsNone (Uses generic Internal Standard)
Destructive? YesYesNo (Sample can be recovered)

Analytical Workflow & Decision Logic

The following diagram illustrates the logical workflow for selecting the appropriate purity testing protocol based on the availability of reference materials and the specific impurities targeted.

PurityWorkflow Start Synthesized Batch: 1-(5-Methyloxazol-2-yl)propan-2-one GCMS HS-GC-MS (Volatile Impurities) Start->GCMS Residual Solvents Decision Is an exact Reference Standard available? Start->Decision HPLC HPLC-DAD (Non-Volatile Purity) Release Batch Release (>99.0% Purity) HPLC->Release GCMS->Release qNMR 1H qNMR (Absolute Mass Fraction) qNMR->Release Decision->HPLC Yes (Relative Purity) Decision->qNMR No (Absolute Purity)

Analytical workflow for determining the purity of 1-(5-Methyloxazol-2-yl)propan-2-one.

Experimental Protocols

Protocol 1: HPLC-DAD for Non-Volatile Chemical Purity

Causality & Rationale: A reversed-phase C18 column is utilized. Because the nitrogen atom in the oxazole ring can interact with residual silanols on the silica stationary phase (causing severe peak tailing), 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase. TFA acts as an ion-pairing agent, suppressing silanol ionization and ensuring sharp peak symmetry[4].

Step-by-Step Methodology:

  • Column Setup: Install a Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) column. Maintain the column compartment at 30°C.

  • Mobile Phase Preparation:

    • Phase A: Ultrapure water + 0.1% TFA.

    • Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient Program: Run a linear gradient from 5% B to 95% B over 15 minutes, holding at 95% B for 3 minutes before re-equilibration. Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve the analyte at 1.0 mg/mL in a 50:50 Water:Acetonitrile diluent. Filter through a 0.22 µm PTFE syringe filter.

  • Detection: Set the Diode-Array Detector (DAD) to monitor 220 nm (oxazole maximum) and 254 nm.

  • Self-Validation (System Suitability): Inject a resolution standard containing the analyte and a known degradation product (e.g., oxazole-2-carboxylic acid). The system is validated only if the resolution ( Rs​ ) between the two peaks is ≥2.0 .

Protocol 2: Headspace GC-MS for Residual Solvents

Causality & Rationale: Direct injection of non-volatile pharmaceutical intermediates can rapidly degrade GC inlet liners. Headspace (HS) extraction relies on liquid-gas phase equilibrium to selectively extract volatile solvents (e.g., ethyl acetate, methanol) used during synthesis. A thick-film cyanopropylphenyl column (DB-624) is specifically chosen to resolve these polar and non-polar VOCs[2].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 50 mg of the intermediate into a 20 mL headspace vial. Add 1.0 mL of high-purity Dimethyl Sulfoxide (DMSO) to dissolve the sample. Crimp the vial tightly.

  • Headspace Equilibration: Incubate the vial at 80°C for 30 minutes with moderate agitation to ensure complete partitioning of volatiles into the headspace.

  • GC Parameters:

    • Column: DB-624 (30 m x 0.32 mm, 1.8 µm).

    • Carrier Gas: Helium at a constant linear velocity of 35 cm/s.

    • Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 240°C (hold 5 min).

  • MS Detection: Utilize Electron Ionization (EI) at 70 eV. Set the mass spectrometer to scan from m/z 35 to 300.

  • Self-Validation (System Suitability): Run a blank (DMSO only) to confirm no carryover. Follow with a USP Class 2 solvent standard mix to verify that the Signal-to-Noise (S/N) ratio is >10 for the lowest concentration limit.

Protocol 3: Quantitative 1H NMR (qNMR) for Absolute Mass Fraction

Causality & Rationale: qNMR relies on the fundamental principle that the integral of an NMR resonance is directly proportional to the number of nuclei generating it. By integrating the isolated methylene protons (-CH2-) of 1-(5-Methyloxazol-2-yl)propan-2-one against a certified internal standard (IS), absolute purity is determined without needing a reference standard of the analyte itself[5].

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Select Maleic Acid (Certified Reference Material). Its singlet resonance at ~6.26 ppm in DMSO-d6 does not overlap with the analyte's methylene (~3.8 ppm) or oxazole ring (~6.7 ppm) protons.

  • Sample Preparation: Using a calibrated microbalance ( d=0.001 mg), accurately weigh ~15 mg of the analyte and ~5 mg of Maleic Acid into a clean vial. Dissolve completely in 0.6 mL of DMSO-d6 and transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Apply a 90° excitation pulse.

    • Critical Step: Set the relaxation delay ( D1​ ) to at least 5×T1​ of the slowest relaxing proton (typically 30–60 seconds) to ensure complete longitudinal relaxation and quantitative accuracy.

  • Processing & Calculation: Phase and baseline-correct the spectrum. Integrate the IS singlet and the analyte's methylene singlet. Calculate purity ( Px​ ) using the following equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

    (Where I = integral area, N = number of protons, M = molar mass, m = weighed mass, and P = purity)

  • Self-Validation (System Suitability): The use of a highly pure CRM as the internal standard acts as an internal calibrator. A flat, noise-free baseline in the integration regions confirms the absence of co-eluting structural impurities.

Sources

Comparative

Distinguishing Structural Isomers: A Comparative FT-IR Analysis of 1-(5-Methyloxazol-2-yl)propan-2-one and Its Analogs

In the landscape of pharmaceutical development and chemical synthesis, the precise identification of molecular structure is paramount. Structural isomers, compounds sharing the same molecular formula but differing in the...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise identification of molecular structure is paramount. Structural isomers, compounds sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit markedly different physical, chemical, and biological properties. Fourier-Transform Infrared (FT-IR) spectroscopy emerges as a rapid, non-destructive, and highly informative analytical technique for differentiating such isomers. This guide provides an in-depth comparison of the FT-IR absorption bands of 1-(5-Methyloxazol-2-yl)propan-2-one and its selected structural isomers, offering experimental insights and data to aid researchers in their analytical endeavors.

The vibrational characteristics of a molecule, observed as absorption bands in an FT-IR spectrum, are exquisitely sensitive to its structural nuances. Even subtle changes in bond types, connectivity, and the chemical environment of functional groups can lead to significant and measurable shifts in their vibrational frequencies. This principle forms the basis for using FT-IR as a powerful tool for isomeric differentiation.

The Target Compound and Its Structural Isomers

Our primary compound of interest is 1-(5-Methyloxazol-2-yl)propan-2-one , a heterocyclic ketone with the molecular formula C₇H₉NO₂. For a robust comparison, we have selected two of its structural isomers:

  • 1-(2-Methyloxazol-5-yl)propan-2-one: An isomer where the positions of the methyl and the propan-2-one substituents on the oxazole ring are swapped.

  • 5-Acetyl-2,4-dimethylthiazole: While not a true isomer due to the presence of a sulfur atom instead of an oxygen in the heterocyclic ring (C₇H₉NOS), it serves as an excellent comparative example of how the heteroatom influences the vibrational frequencies.

  • N-Allylacetamide: An acyclic amide isomer (C₅H₉NO), which, despite having a different molecular formula, provides a valuable contrast in functional group vibrations (amide vs. ketone and oxazole).

The structural differences between these molecules are expected to manifest as distinct patterns in their FT-IR spectra, particularly in the regions corresponding to the carbonyl (C=O) stretching, the heterocyclic ring vibrations, and the C-H bending modes.

Experimental Protocol: Acquiring High-Fidelity FT-IR Spectra

To ensure the reliability and reproducibility of the spectral data, a standardized experimental protocol is essential. The following methodology outlines the steps for acquiring high-quality FT-IR spectra of the compounds under investigation using the Attenuated Total Reflectance (ATR) technique, which is ideal for both liquid and solid samples with minimal preparation.[1]

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR crystal.

  • OMNIC™ software or equivalent for data acquisition and analysis.

Sample Preparation:

  • Solid Samples: A small amount of the solid sample (approximately 1-2 mg) is placed directly onto the ATR crystal.[2]

  • Liquid Samples: A single drop of the neat liquid is applied to the center of the ATR crystal.[2]

Data Acquisition:

  • Background Scan: A background spectrum of the clean, empty ATR crystal is collected to account for any atmospheric and instrumental interferences.[3]

  • Sample Scan: The prepared sample is brought into firm contact with the ATR crystal using the instrument's pressure clamp. The spectrum is then recorded.

  • Spectral Parameters: Data is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, 16 to 64 scans are co-added.[4]

  • Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

This protocol ensures that the obtained spectra are of high quality and are directly comparable.

Comparative Spectral Analysis: Unraveling Isomeric Differences

The key to differentiating the isomers lies in a careful examination of the "fingerprint region" (below 1500 cm⁻¹) and the functional group region (above 1500 cm⁻¹) of the FT-IR spectrum.[5][6] The following table summarizes the expected and observed characteristic absorption bands for our target compound and its isomers.

Functional Group/Vibration 1-(5-Methyloxazol-2-yl)propan-2-one (Expected) 1-(2-Methyloxazol-5-yl)propan-2-one (Expected) 5-Acetyl-2,4-dimethylthiazole (Experimental)[7] N-Allylacetamide (Experimental) General Range & Comments
C=O Stretch (Ketone/Amide I) ~1720 cm⁻¹ (s)~1720 cm⁻¹ (s)1670 cm⁻¹ (vs)~1650 cm⁻¹ (s, broad)Ketone C=O stretches are typically sharp and strong around 1715 cm⁻¹. The lower frequency in the thiazole is due to conjugation with the ring. Amide I bands are characteristically broader and at a lower wavenumber than ketones.[8]
C=N Stretch (Ring) ~1650-1550 cm⁻¹ (m)~1650-1550 cm⁻¹ (m)1447 cm⁻¹ (m)N/AA key indicator of the heterocyclic ring. The position is sensitive to substitution and the nature of the heteroatoms.
C=C Stretch (Ring) ~1500-1450 cm⁻¹ (m)~1500-1450 cm⁻¹ (m)-~1645 cm⁻¹ (m)Present in the oxazole and thiazole rings, and as a distinct alkene peak in N-allylacetamide.
C-O-C Stretch (Ring) ~1250-1050 cm⁻¹ (s)~1250-1050 cm⁻¹ (s)N/AN/AA strong and characteristic band for the oxazole ring, absent in the thiazole analog.
C-N Stretch (Ring/Amide II) ~1350-1250 cm⁻¹ (m)~1350-1250 cm⁻¹ (m)1270 cm⁻¹ (m)~1550 cm⁻¹ (m)The Amide II band in N-allylacetamide is a coupled vibration of N-H bending and C-N stretching.
CH₃ Bending ~1450 & 1370 cm⁻¹ (m)~1450 & 1370 cm⁻¹ (m)-~1440 & 1375 cm⁻¹ (m)Asymmetric and symmetric bending modes of the methyl groups.
CH₂ Bending (Scissoring) ~1465 cm⁻¹ (m)~1465 cm⁻¹ (m)N/A~1420 cm⁻¹ (m)Characteristic of the methylene group adjacent to the carbonyl.
C-H Bending (out-of-plane) ~900-700 cm⁻¹~900-700 cm⁻¹-~990 & 910 cm⁻¹ (s)The pattern of these bands in the fingerprint region can be diagnostic of the substitution pattern on the heterocyclic or vinyl group.

(s) = strong, (m) = medium, (vs) = very strong

Analysis of Key Differences:

  • Carbonyl (C=O) Stretching: The most significant difference is expected in the C=O stretching frequency. While both oxazole isomers should exhibit a typical ketone absorption around 1720 cm⁻¹, the conjugation with the thiazole ring in 5-acetyl-2,4-dimethylthiazole lowers this frequency to 1670 cm⁻¹.[7] N-Allylacetamide, being an amide, shows a characteristic Amide I band at an even lower wavenumber (~1650 cm⁻¹), which is also typically broader than a ketone stretch.[8]

  • Heterocyclic Ring Vibrations: The C=N and C-O-C stretching vibrations are unique to the oxazole ring and will be absent in the spectrum of N-allylacetamide. The substitution pattern on the oxazole ring in the two isomers (1-(5-methyloxazol-2-yl)propan-2-one vs. 1-(2-methyloxazol-5-yl)propan-2-one) is expected to cause subtle but discernible shifts in the positions and intensities of these ring vibration bands, particularly in the fingerprint region. The replacement of oxygen with sulfur in the thiazole derivative will significantly alter the ring vibration frequencies due to the difference in mass and bond strengths.[7]

  • Alkene Vibrations: N-Allylacetamide will uniquely display characteristic C=C stretching (~1645 cm⁻¹) and out-of-plane C-H bending (~990 and 910 cm⁻¹) absorptions, which are indicative of its terminal alkene group.

Visualizing the Comparison

To further clarify the relationships between the compounds and the analytical process, the following diagrams are provided.

cluster_isomers Structural Isomers (C₇H₉NO₂) cluster_analogs Structural Analogs mol1 1-(5-Methyloxazol-2-yl)propan-2-one mol2 1-(2-Methyloxazol-5-yl)propan-2-one mol1->mol2 Positional Isomerism mol3 5-Acetyl-2,4-dimethylthiazole (C₇H₉NOS) mol1->mol3 Heteroatom Variation mol4 N-Allylacetamide (C₅H₉NO) mol1->mol4 Functional Group Isomerism (Different Formula) mol2->mol3 Heteroatom Variation mol2->mol4 Functional Group Isomerism (Different Formula)

Figure 1: Structural relationships between the target compound and its isomers/analogs.

start Sample (Unknown Isomer) prep ATR-FTIR Sample Preparation start->prep acq Spectral Acquisition (4000-400 cm⁻¹) prep->acq analysis Comparative Spectral Analysis acq->analysis fg_region Functional Group Region (>1500 cm⁻¹) - C=O Stretch - C=N Stretch analysis->fg_region Initial Assessment fp_region Fingerprint Region (<1500 cm⁻¹) - Ring Vibrations - C-H Bending analysis->fp_region Detailed Comparison identification Isomer Identification fg_region->identification fp_region->identification

Figure 2: Workflow for the FT-IR based differentiation of structural isomers.

Conclusion

FT-IR spectroscopy provides a robust and efficient method for the differentiation of structural isomers. By focusing on the characteristic absorption bands of key functional groups, such as the carbonyl and the heterocyclic ring vibrations, it is possible to distinguish between closely related molecules like 1-(5-Methyloxazol-2-yl)propan-2-one and its isomers. The analysis of the fingerprint region offers a unique spectral signature for each compound, further aiding in their unambiguous identification. This guide underscores the importance of a systematic approach to spectral interpretation, grounded in a solid understanding of vibrational spectroscopy principles and supported by standardized experimental protocols. For researchers in drug development and chemical synthesis, mastering the interpretation of FT-IR spectra is an invaluable skill for ensuring the structural integrity and purity of their compounds.

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